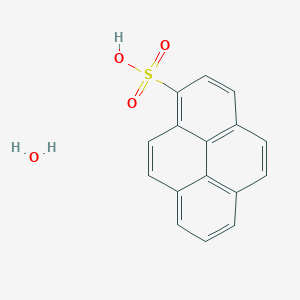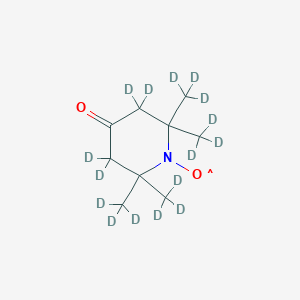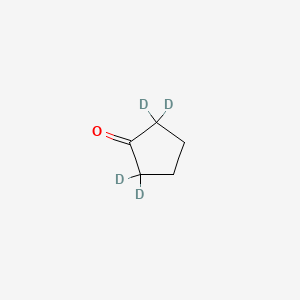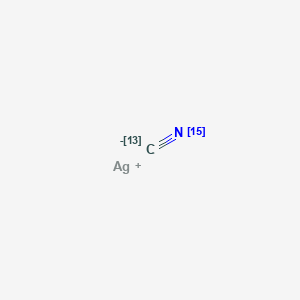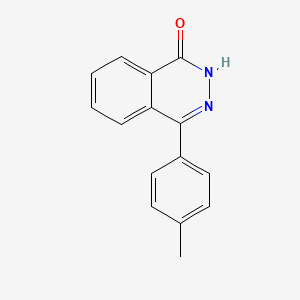![molecular formula C6H4N2O B1602731 Oxazolo[5,4-B]piridina CAS No. 273-62-1](/img/structure/B1602731.png)
Oxazolo[5,4-B]piridina
Descripción general
Descripción
Oxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.11 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Oxazolo[5,4-B]pyridine involves a palladium-catalyzed direct C–H bond functionalization methodology . This method is used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization . The reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate has also been reported to synthesize oxazolo[4,5-b]pyridine-2(3H)-thione .
Molecular Structure Analysis
The InChI code for Oxazolo[5,4-B]pyridine is 1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .
Chemical Reactions Analysis
The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .
Physical and Chemical Properties Analysis
Oxazolo[5,4-B]pyridine is a solid substance at room temperature . It has a molecular weight of 120.11 . The compound is stored in a dry environment at room temperature .
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibición de Quinasas
Los derivados de Oxazolo[5,4-B]piridina son reconocidos por su papel como inhibidores de quinasas. Estos compuestos se utilizan a menudo como farmacóforos en el diseño de fármacos debido a su capacidad para interactuar con varios objetivos moleculares. Se han identificado como potentes inhibidores de las proteínas VEGFR-2, EDG-1 y ACC2, que son cruciales en el desarrollo de nuevos agentes terapéuticos .
Agentes Antimicrobianos y Antivirales
El andamiaje de this compound es un elemento estructural en compuestos con propiedades antimicrobianas y antivirales. Sus derivados se han estudiado por su potencial para actuar contra cepas bacterianas y virus resistentes a los medicamentos, lo que los hace valiosos en el desarrollo de nuevos antibióticos y medicamentos antivirales .
Química Agrícola: Pesticidas y Herbicidas
En la agricultura, los compuestos de this compound se han explorado por sus actividades antelmínticas y acaricidas. Estas propiedades son beneficiosas para crear pesticidas y herbicidas que son efectivos contra una variedad de plagas y malezas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .
Ciencia de los Materiales: Sistemas LED y Ópticos
Las propiedades de emisión de fluorescencia de this compound la convierten en un candidato para la construcción de dispositivos LED y sistemas ópticos no lineales. Sus derivados se pueden utilizar en la ciencia de los materiales para desarrollar componentes con espectros de absorción y fluorescencia distintos .
Síntesis Química: Formación de Compuestos Heterocíclicos
This compound se utiliza en la síntesis química como intermedio para la formación de compuestos heterocíclicos. Sirve como bloque de construcción en la ciclización de derivados de pirimidina y la condensación de derivados de oxazol, lo que lleva a una amplia gama de moléculas biológicamente activas .
Ciencia Ambiental: Monitoreo de la Contaminación
Si bien no se informan aplicaciones específicas de this compound en la ciencia ambiental, su papel en la síntesis química sugiere un uso potencial en el desarrollo de sensores e indicadores para el monitoreo de la contaminación y las evaluaciones ambientales .
Química Analítica: Análisis Espectroscópico
Las estructuras electrónicas de los derivados de this compound se pueden analizar mediante métodos espectroscópicos. Esto es crucial en la química analítica para comprender la transferencia de carga y predecir las propiedades de los espectros de absorción y emisión en varios sistemas .
Farmacología: Actividad Antiinflamatoria
Los derivados de this compound se han evaluado por su actividad antiinflamatoria. Los métodos de acoplamiento molecular sugieren que estos compuestos podrían servir como potenciales agentes antiinflamatorios, con algunos derivados que muestran una mayor afinidad de unión a las proteínas diana que los fármacos de referencia .
Safety and Hazards
The safety information for Oxazolo[5,4-B]pyridine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The future directions for Oxazolo[5,4-B]pyridine research could involve the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics . Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus .
Mecanismo De Acción
Target of Action
Oxazolo[5,4-B]pyridine and its derivatives are structurally similar to nucleic purine bases . They have been found to exhibit a variety of biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . One of the targets of Oxazolo[5,4-B]pyridine derivatives is Adenosine Kinase (ADK) .
Mode of Action
The mode of action of Oxazolo[5,4-B]pyridine derivatives involves interaction with their targets, leading to changes in cellular processes. For instance, one derivative effectively suppressed ADK in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets through which it exerts anticancer properties .
Biochemical Pathways
Their structural similarity to dna bases such as adenine and guanine suggests that they may interact with dna or rna, potentially affecting transcription or translation processes .
Pharmacokinetics
These compounds are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Result of Action
The molecular and cellular effects of Oxazolo[5,4-B]pyridine’s action are diverse, given the range of biological activities these compounds exhibit. For example, in the context of anticancer activity, these compounds have shown cytotoxic activity against a panel of human cancer cell lines .
Action Environment
It is known that the synthesis and functionalization of these compounds can be influenced by various factors, including the choice of solvent and base, temperature, and reaction time .
Análisis Bioquímico
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives have been found to exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Oxazole derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Oxazole derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Oxazole derivatives have been found to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Oxazole derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPLMTPHDFFMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600419 | |
| Record name | [1,3]Oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-62-1 | |
| Record name | [1,3]Oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
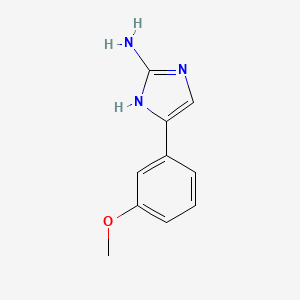

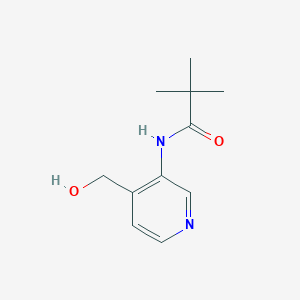
![3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1602653.png)


